Coh-000; coh 000

Description

BenchChem offers high-quality Coh-000; coh 000 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coh-000; coh 000 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H25NO5 |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

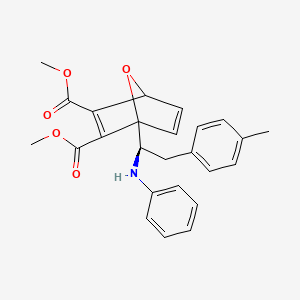

dimethyl 1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate |

InChI |

InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19?,20-,25?/m1/s1 |

InChI Key |

UFPINDDCTUCUSA-ABGUIGEDSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

COH-000: Discovery and Development of a First-in-Class SUMO E1 Inhibitor

Executive Summary

Post-translational modifications by small ubiquitin-like modifiers (SUMO) are fundamental to cellular homeostasis, regulating protein localization, transcription, and DNA damage repair. In oncology, hyperactive SUMOylation is frequently hijacked by cancer cells to sustain oncogenic signaling, particularly in c-Myc and K-Ras driven malignancies. 1 has emerged as a breakthrough in targeted therapy: a first-in-class, highly specific, allosteric, and irreversible covalent inhibitor of the SUMO E1 activating enzyme (SAE)[1]. By targeting a previously unknown cryptic pocket, COH-000 bypasses the toxicity associated with traditional ATP-competitive inhibitors, offering a novel therapeutic paradigm for colorectal and pancreatic cancers[2][3].

The Biological Imperative: SUMOylation in Oncology

The SUMOylation cascade is initiated by the SUMO-activating enzyme (SAE), a heterodimer composed of SAE1 and Uba2. SAE activates mature SUMO in an ATP-dependent manner, forming a high-energy E1-SUMO thioester intermediate. The SUMO moiety is then transferred to the E2 conjugating enzyme (Ubc9) and subsequently ligated to target proteins[4].

In tumors with high MYC activity, SAE knockdown induces synthetic lethality. Therefore, pharmacological blockade of SAE presents a highly selective vulnerability in cancer cells[4].

Fig 1. SUMOylation cascade and the specific allosteric intervention point of COH-000 at the E1 enzyme.

Molecular Mechanism of Action (MoA)

Unlike other SAE inhibitors (such as ML-792 or TAK-981) that form SUMO adducts, COH-000 directly attacks the E1 enzyme through a unique allosteric mechanism[5].

-

Cryptic Pocket Engagement: COH-000 binds to a deep, cryptic allosteric pocket located at the interface of the Aos1/Uba2 subunits. This pocket is completely hidden in the apo state and only becomes accessible through dynamic structural breathing of the enzyme[6].

-

Covalent Anchoring: The molecule features a highly specialized 7-oxabicyclo[2.2.1]hept-2-ene warhead . Once nestled in the allosteric pocket, this warhead undergoes an irreversible covalent reaction with the Cys30 residue of the Uba2 subunit[5][7].

-

Conformational Silencing: Covalent attachment forces a massive conformational shift, specifically causing the complete disordering of the g1/g2 helices within the adenylation active domain (AAD). This structural collapse physically blocks ATP and SUMO from entering the active site, locking the enzyme in an inactive state[6].

Fig 2. Step-by-step molecular mechanism of COH-000 inducing allosteric inhibition of SUMO E1.

Quantitative Pharmacological Profile

The structural uniqueness of COH-000 translates into an exceptional pharmacological profile, characterized by high potency and near-absolute target specificity.

| Pharmacological Parameter | Value | Mechanistic Significance |

| Primary Target | SUMO E1 (SAE1/Uba2) | Initiates the entire downstream SUMOylation cascade. |

| Binding Site | Cryptic allosteric pocket | Avoids ATP-site competition, eliminating off-target kinase toxicity. |

| Covalent Anchor | Uba2-Cys30 | Irreversible binding ensures a prolonged pharmacodynamic effect. |

| In Vitro IC50 | ~0.2 μM | Highly potent inhibition of SUMOylation[1][8]. |

| Selectivity | >500-fold vs. Ubiquitylation | Preserves essential proteasomal degradation pathways[1][9]. |

Preclinical Discovery & Validation Workflows

To ensure scientific integrity and reproducibility, the discovery and validation of COH-000 relied on self-validating experimental systems designed to rule out false positives and confirm on-target causality.

Protocol 1: High-Throughput Screening (HTS) & Biochemical Validation

Causality & Logic: To identify non-ATP competitive inhibitors from a library of 290,921 compounds[5], the assay was engineered to detect downstream E1-SUMO thioester formation. A critical design choice was the precise calibration of Dithiothreitol (DTT). While DTT is required to keep catalytic cysteines reduced, excessive amounts would quench the covalent warhead of COH-000.

Step-by-Step Methodology:

-

Reagent Preparation: Express and purify recombinant SAE (E1), Ubc9 (E2), GST-SUMO, and His6-RanGAP1. Prepare assay buffer: 50 mM Tris-HCl pH 7.4, 0.3 mM DTT, 10 mM MgCl2, and 0.005% Tween-20[8].

-

Assay Assembly: In 1536-well white microplates, dispense 2 μL of Mixture 1 (12.5 nM SAE and 100 nM His6-RanGAP1 in assay buffer)[8].

-

Compound Addition: Using an acoustic liquid handler, transfer 70 nL of the compound library (2 mM stock in DMSO) into the wells[8]. Incubate to allow for non-covalent intermediate formation and subsequent covalent binding.

-

Reaction Initiation: Add 2 μL of Mixture 2 (20 mM ATP, 12.5 nM E2, and 30 nM GST-SUMO in assay buffer)[8].

-

Detection & Self-Validation: Quantify SUMOylated RanGAP1 via FRET. Counter-screen all hits against a Ubc13-mediated poly-ubiquitylation assay up to 100 μM. Validation Check: True hits must show >500-fold selectivity for SUMOylation over ubiquitylation[4][8].

Protocol 2: In Vivo Xenograft Efficacy & Pharmacodynamics

Causality & Logic: HCT-116 colorectal cancer cells were selected due to their well-documented dependency on c-Myc. Furthermore, because COH-000 binding induces structural changes that lead to the ubiquitylation and degradation of SAE2[4], measuring SAE2 depletion serves as a definitive, self-validating biomarker of on-target engagement in vivo.

Step-by-Step Methodology:

-

Inoculation: Inject 5×10⁶ exponentially growing HCT-116 cells subcutaneously into the right flank of Es1e/SCID mice[8].

-

Randomization: Monitor tumor growth bi-weekly. Once tumors become palpable (~100–150 mm³), randomize mice into vehicle control and COH-000 treatment cohorts.

-

Dosing Regimen: Formulate COH-000 in a CMC-Na suspension[10]. Administer via intraperitoneal (i.p.) injection daily for 14 consecutive days[8].

-

Tumor Kinetics: Measure tumor volume using digital calipers, calculating volume as

. -

Pharmacodynamic Endpoint Analysis: Euthanize mice and harvest tumor tissues. Perform Western blot analysis on tumor lysates. Validation Check: Confirm on-target efficacy by quantifying the reduction of SAE2 levels, the induction of miR-34b, and the subsequent downregulation of c-Myc expression[8][11].

Future Perspectives: Computational Dynamics and SAR

Despite the success of COH-000, optimizing covalent allosteric inhibitors presents unique challenges. The X-ray crystal structure of the covalent COH-000-bound SUMO E1 complex initially showed discrepancies with Structure-Activity-Relationship (SAR) data regarding analog efficacy.

Recent advancements utilizing6 simulations have resolved this by uncovering a critical low-energy non-covalent binding intermediate that occurs just prior to thioester bond formation[6]. Understanding this transient state is now guiding the next generation of rational drug design, allowing medicinal chemists to optimize the non-covalent affinity of the scaffold before the warhead engages Cys30, paving the way for even more potent SUMOylation inhibitors for clinical translation.

References

-

[11] Cancer Research Network. COH000 is an Allosteric, Covalent and Irreversible Inhibitor of SUMO-Activating Enzyme. 11

-

[10] Selleck Chemicals. COH000 | E1 Activating inhibitor | CAS 1534358-79-6. 10

-

[9] ProbeChem. Ubiquitin-activating Enzyme (E1) (inhibitors, antagonists, agonists). 9

-

[3] mediaTUM. The Role of FRA1 and SUMOylation in Pancreatic Cancer. 3

-

[5] ResearchGate. COH000 targets a cryptic binding site on SUMO E1. 5

-

[7] ResearchGate. COH000 exploits allosteric coupling of the SUMO E1 adenylation and SCCH...7

-

[6] PMC (NIH). Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1. 6

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. COH000 | E1/E2/E3 Enzyme | TargetMol [targetmol.com]

- 9. Ubiquitin-activating Enzyme (E1) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. cancer-research-network.com [cancer-research-network.com]

Unlocking Cryptic Allostery: The Biological Functions and Therapeutic Potential of SUMOylation Inhibition by Coh-000

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary: Overcoming the E1 Bottleneck

Post-translational modification by Small Ubiquitin-like Modifiers (SUMO) is a critical regulatory mechanism governing protein stability, nuclear transport, and transcriptional networks. In oncology, dysregulated SUMOylation is frequently hijacked by cancer cells to maintain stemness and stabilize oncogenes such as c-Myc 1.

Historically, developing inhibitors for the SUMO-activating enzyme (SAE, a heterodimer of SAE1 and SAE2/Uba2) has been challenging. Most early-generation inhibitors targeted the ATP-binding pocket. Because this pocket is highly conserved across other ubiquitin-like (Ubl) activating enzymes (e.g., UAE, NAE), these compounds suffered from poor selectivity and high off-target toxicity.

Coh-000 represents a paradigm shift in E1 ligase pharmacology. As a first-in-class, highly specific, covalent allosteric inhibitor, Coh-000 bypasses the ATP-binding site entirely 2. This whitepaper dissects the structural mechanics of Coh-000, its downstream biological consequences, and provides self-validating experimental workflows for researchers investigating SUMOylation pathways.

Mechanistic Foundation: The Architecture of Allosteric Inhibition

The SUMOylation cascade is initiated by SAE, which adenylates the C-terminus of SUMO and forms a high-energy thioester bond before transferring it to the E2 conjugating enzyme, UBC9 3.

Coh-000 intercepts this process through a unique structural mechanism:

-

Cryptic Pocket Engagement: Coh-000 binds to a cryptic pocket in the SAE2 (Uba2) subunit that is completely buried in the apo (unbound) state of the enzyme 2.

-

Covalent Adduct Formation: The compound forms an irreversible covalent bond specifically with the Cys30 residue of SAE2 [[4]]().

-

Conformational Lock: Binding induces a massive 180° rotation of the catalytic cysteine-containing SCCH domain. This structural rearrangement disassembles the active site, locking the enzyme in an inactive conformation that is incapable of catalyzing SUMO adenylation 2.

Caption: Structural mechanism of Coh-000 inducing a conformational lock in SUMO E1.

Biological Consequences of Coh-000-Mediated Inhibition

The pharmacological blockade of SAE by Coh-000 triggers a cascade of biological events that are highly detrimental to cancer cell survival, particularly in colorectal cancer (CRC) and lymphoma models.

Enzyme Degradation and Global SUMOylation Collapse

Unlike reversible inhibitors, the covalent binding of Coh-000 alters the structural integrity of SAE2, marking it for ubiquitin-mediated proteasomal degradation in vivo 4. This results in a rapid depletion of nuclear SUMOylated proteins and an accumulation of free SUMO in the cytosol.

Disruption of c-Myc Oncogenic Signaling

The proto-oncogene c-Myc relies heavily on SUMOylation for protein stability and transcriptional activity. Coh-000 disrupts this axis through a dual mechanism:

-

Direct Destabilization: Loss of global SUMOylation prevents the direct stabilization of c-Myc by SUMO-interacting networks.

-

miRNA-Mediated Suppression: Coh-000 treatment induces the expression of the microRNA miR-34b/c. This miRNA directly targets the 3'-UTR of c-Myc mRNA, leading to potent translational suppression 5.

Eradication of Cancer Stemness and Induction of Apoptosis

By collapsing the c-Myc signaling network, Coh-000 drastically reduces tumor growth in HCT116 mouse xenograft models, inducing intratumoral apoptosis and stripping cancer cells of their stemness and chemoresistance 6.

Caption: Coh-000 mediated suppression of c-Myc and induction of apoptosis via miR-34b/c.

Quantitative Profiling & Selectivity

The allosteric nature of Coh-000 grants it an exceptional selectivity profile compared to traditional ATP-competitive inhibitors.

| Parameter | Value / Observation | Biological Significance |

| Primary Target | SAE1/SAE2 (SUMO E1) | Blocks the apex of the SUMOylation cascade. |

| Binding Site | Cys30 of SAE2 (Uba2) | Cryptic pocket binding avoids ATP competition [[2]](). |

| IC₅₀ (In Vitro SUMOylation) | ~0.2 µM | Highly potent biochemical inhibition 6. |

| Selectivity (vs. Ubiquitylation) | >500-fold | Ensures ubiquitin-proteasome system (UPS) remains functional [[7]](). |

| Selectivity (vs. NAE) | >50-fold (at 10 µM) | Prevents off-target NEDDylation blockade 6. |

| In Vivo Efficacy Dose | 10 mg/kg (Mouse Xenograft) | Sufficient to reduce tumor growth and c-Myc expression 6. |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific genetic and biochemical controls to definitively prove that observed phenotypes are the direct, causal result of Coh-000's on-target activity.

Protocol 1: In Vitro Transthiolation Assay (Biochemical Validation)

Objective: Quantify the inhibition of SUMO1 transfer to the E2 enzyme (UBC9) while proving the precise allosteric mechanism.

Causality & Rationale: Traditional assays measuring ATP consumption cannot distinguish between true allosteric inhibition and ATP-competitive off-target effects. By tracking the physical transfer of SUMO1 to UBC9 in the presence of a Cys30Ala mutant, we isolate the covalent mechanism. If Coh-000 fails to inhibit the Cys30Ala mutant, it definitively proves that Cys30 is the exclusive functional target.

Step-by-Step Methodology:

-

Reagent Preparation: Purify recombinant wild-type (WT) SAE1/SAE2, Cys30Ala mutant SAE1/SAE2, UBC9, and GST-SUMO1.

-

Compound Incubation: Pre-incubate 50 nM WT SAE or Cys30Ala SAE with a titration series of Coh-000 (0.01 µM to 10 µM) in assay buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.005% Tween-20) for 30 minutes at room temperature.

-

Reaction Initiation: Add 1 µM UBC9, 1 µM GST-SUMO1, and 1 mM ATP to initiate the transthiolation reaction.

-

Quenching: After 15 minutes, quench the reaction using non-reducing SDS sample buffer (to preserve the E2~SUMO thioester bond).

-

Detection: Resolve by SDS-PAGE and perform Western blotting against UBC9.

-

Validation Check: WT SAE should show a dose-dependent loss of the higher molecular weight UBC9~SUMO1 band (IC₅₀ ~0.2 µM). The Cys30Ala mutant must show complete resistance to Coh-000, validating the allosteric covalent site.

Protocol 2: Cellular SUMOylation & Rescue Assay (Phenotypic Validation)

Objective: Confirm that Coh-000-induced apoptosis in CRC cells is strictly due to SAE2 inhibition.

Causality & Rationale: Observing a drop in global SUMOylation is insufficient to prove on-target cytotoxicity, as general cell stress can alter SUMO profiles. By engineering a parallel cell line with SAE2 overexpression, we create a self-validating system. If Coh-000-induced apoptosis is rescued by SAE2 overexpression, it confirms that cell death is a direct causal result of SAE2 inhibition 8.

Step-by-Step Methodology:

-

Cell Culture: Culture HCT116 human colon cancer cells in McCoy's 5A medium supplemented with 10% FBS.

-

Transfection (The Rescue Control): Transfect half the cell population with a plasmid overexpressing SAE2 (pcDNA3.1-SAE2) and the other half with an empty vector control 24 hours prior to treatment.

-

Treatment: Treat both cohorts with 1 µM Coh-000 or DMSO vehicle for 24 to 48 hours.

-

Immunofluorescence (Target Engagement): Fix a subset of cells and stain for SUMO1/2. Validate that Coh-000 causes a redistribution of SUMO from the nucleus to the cytosol in empty-vector cells.

-

Apoptosis Quantification: Harvest the remaining cells, stain with Annexin V-FITC/PI, and analyze via flow cytometry.

-

Validation Check: Empty vector cells should exhibit >40% apoptosis. The SAE2-overexpressing cohort should exhibit significantly reduced apoptosis, proving that the toxicity of Coh-000 is on-target and driven by SAE2 depletion.

Conclusion

Coh-000 has redefined the boundaries of targeting the ubiquitin-proteasome and SUMOylation systems. By exploiting a previously unknown cryptic pocket and locking the SCCH domain via covalent modification of Cys30, Coh-000 achieves unparalleled selectivity. Its ability to trigger SAE2 degradation, upregulate miR-34b/c, and collapse c-Myc signaling positions it as a highly valuable pharmacological tool and a promising foundation for next-generation anti-cancer therapeutics.

References

-

[7] COH000 | SUMO E1 Inhibitor - MedchemExpress.com. MedChemExpress. 7

-

[2] Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme. Nature Communications (via NIH/PMC). 2

-

[4] Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme. Cell Chemical Biology (via NIH/PubMed). 4

-

[5] Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme (Full Text). Cell Chemical Biology (via NIH/PMC). 5

-

[1] Distinctive tumorigenic significance and innovative oncology targets of SUMOylation. Theranostics. 1

Sources

- 1. Distinctive tumorigenic significance and innovative oncology targets of SUMOylation [thno.org]

- 2. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. COH000 | E1/E2/E3 Enzyme | TargetMol [targetmol.com]

Technical Guide: COH-000 Modulation of Cancer Cell Signaling via SUMO E1 Inhibition

[1][2]

Executive Summary

COH-000 is a first-in-class, covalent allosteric inhibitor of the SUMO-activating enzyme (SAE) , specifically targeting the SAE2 (UBA2) subunit.[1] Unlike traditional ATP-competitive inhibitors, COH-000 exploits a cryptic allosteric pocket, forming a covalent bond with Cysteine-30 (Cys30) .[1] This unique mechanism confers high selectivity (>500-fold) for SUMOylation over ubiquitination and neddylation.[1]

By blocking the initial step of the SUMOylation cascade, COH-000 triggers a collapse of global protein SUMOylation, leading to the downregulation of critical oncogenic drivers—most notably c-Myc —and the induction of apoptosis in solid tumors (e.g., colorectal cancer) and hematological malignancies.[1]

Molecular Mechanism of Action (MOA)[2]

Target Engagement: The Allosteric Lock

The Small Ubiquitin-like Modifier (SUMO) pathway is essential for post-translational modification (PTM) regulating nuclear transport, DNA repair, and transcriptional control.[1] The pathway initiates with the E1 enzyme, a heterodimer of SAE1 and SAE2 (UBA2) .[1]

-

Physiological Process : SAE utilizes ATP to adenylate SUMO, forming a high-energy thioester bond between the C-terminus of SUMO and a catalytic cysteine on SAE2.[1][2]

-

COH-000 Intervention : COH-000 binds to a non-catalytic, allosteric site on SAE2.[1][2] It functions as a "molecular wedge," inducing a conformational change that prevents the enzyme from catalyzing the adenylation of SUMO.[1]

-

Covalent Binding : The inhibitor forms a specific covalent adduct with Cys30 of SAE2. This residue is distinct from the catalytic cysteine (Cys173), ensuring that COH-000 does not simply compete with ATP or SUMO but structurally inactivates the enzyme.[1]

Pathway Diagram: SUMO E1 Inhibition

The following diagram illustrates the disruption of the SUMOylation cascade by COH-000.[2]

Figure 1: Mechanism of COH-000 inhibition.[1] Red arrows indicate the inhibitory pathway; dotted lines represent the physiological process blocked by the drug.[1]

Downstream Signaling Effects[2][4]

The c-Myc Axis

A primary downstream effect of COH-000 is the destabilization of c-Myc .[1]

-

Mechanism : c-Myc stability and transcriptional activity are heavily regulated by SUMOylation.[1] SUMOylation of c-Myc (or its co-factors) often protects it from proteasomal degradation or enhances its nuclear localization.[1]

-

Effect of COH-000 : By stripping SUMO modifications, COH-000 promotes the rapid turnover of c-Myc and reduces its occupancy at target gene promoters.[1]

-

Outcome : Downregulation of Myc-driven proliferative programs, leading to cell cycle arrest (typically G2/M) and apoptosis.[1]

Quantitative Impact

The following table summarizes the potency of COH-000 across key metrics.

| Metric | Value | Context |

| IC50 (Enzymatic) | ~0.2 µM | Inhibition of SUMOylation in vitro |

| Selectivity | >500-fold | vs. Ubiquitination (UAE) and Neddylation (NAE) |

| Binding Site | Cys30 (SAE2) | Allosteric, covalent |

| Cellular Effect | Apoptosis | HCT-116 (Colorectal), Lymphoma lines |

Experimental Protocols for Validation

To validate the efficacy of COH-000 in your specific cancer model, the following protocols are recommended. These move beyond simple "steps" to ensure causal verification of the MOA.

Protocol A: In Vitro SUMOylation Inhibition Assay

Purpose : To verify direct target engagement and enzymatic inhibition independent of cellular metabolism.[1]

-

Reagent Preparation :

-

Compound Treatment :

-

Incubate SAE1/SAE2 with increasing concentrations of COH-000 (0.01 µM – 10 µM) for 30 minutes at room temperature.

-

Rationale: Pre-incubation allows the slow-onset covalent bond to form at Cys30.[1]

-

-

Reaction Initiation :

-

Detection :

Protocol B: Cellular SUMO-Conjugate Profiling

Purpose : To demonstrate global loss of SUMOylation in live cells.[1]

-

Cell Culture : Seed HCT-116 or relevant cancer cells to 70% confluence.[1]

-

Treatment : Treat with COH-000 (1-5 µM) for 4–12 hours.

-

Control: DMSO vehicle.

-

Positive Control: 20 mM N-Ethylmaleimide (NEM) in lysis buffer is critical to preserve SUMO conjugates during lysis (SUMO proteases are highly active).[1]

-

-

Lysis : Lyse cells in 2% SDS buffer containing 20 mM NEM. Boil immediately.

-

Scientific Integrity Note: Lysis without NEM or immediate boiling will result in false negatives due to rapid de-SUMOylation by SENPs.[1]

-

-

Western Blot Workflow :

Figure 2: Workflow for detecting global SUMOylation changes. Note the critical NEM addition step.

References

-

Lv, Z., et al. (2018). Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme.[1][4] Nature Communications, 9(1), 5145.[1][4]

-

[Link]

-

-

Li, Y. J., et al. (2019). Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme.[1] Cell Chemical Biology, 26(2), 278-288.[1]

-

He, X., et al. (2017). A selective and potent small-molecule inhibitor of the SUMO-activating enzyme.[1] Nature Chemical Biology, 13, 1164–1171.[1] (Context for SAE inhibition mechanisms).

COH-000: Technical Guide to Efficacy & Mechanism

The following technical guide details the efficacy, mechanism, and experimental validation of COH-000 , a first-in-class covalent allosteric inhibitor of the SUMO-activating enzyme (SAE).

Targeting SUMOylation in Oncology

Executive Summary

COH-000 is a highly specific, covalent allosteric inhibitor of the SUMO-activating enzyme (SAE) , also known as the E1 enzyme.[1] Unlike competitive inhibitors that target the ATP-binding pocket, COH-000 binds covalently to a cryptic allosteric cysteine residue (Cys30 ) on the UBA2 subunit of SAE.

Efficacy Profile:

-

Primary Proven Efficacy: Colorectal Cancer (demonstrated in HCT-116 xenograft models).

-

Mechanistic Potential: Myc-driven cancers (e.g., Breast, Lymphoma, Small Cell Lung Cancer) due to synthetic lethality between Myc hyperactivation and the SUMOylation stress response.

This guide details the molecular mechanism, specific cancer efficacy data, and validated protocols for reproducing these findings in a research setting.

Mechanism of Action (MoA)

The SUMOylation Cascade & COH-000 Intervention

SUMOylation is a post-translational modification essential for nuclear transport, DNA repair, and transcriptional regulation. Cancer cells, particularly those driven by c-Myc , upregulate this pathway to manage proteotoxic stress.

-

Activation (E1): The heterodimeric E1 enzyme (SAE1/UBA2) adenylates SUMO in an ATP-dependent manner.

-

Conjugation (E2): Activated SUMO is transferred to the E2 enzyme (Ubc9).[2]

-

Ligation (E3): E3 ligases transfer SUMO to specific substrate proteins (e.g., Myc, p53).

COH-000 Mechanism: COH-000 targets a "cryptic" pocket on the UBA2 subunit. It forms a covalent bond with Cys30 , locking the enzyme in an inactive conformation. This prevents the formation of the E1-SUMO thioester intermediate, effectively shutting down the entire downstream cascade.

Pathway Visualization

Figure 1: The SUMOylation cascade. COH-000 allosterically inhibits the SAE1/UBA2 complex by covalently modifying Cys30, preventing the formation of the E1-SUMO intermediate.

Therapeutic Efficacy by Cancer Type

A. Colorectal Cancer (Primary Efficacy)

The most robust data for COH-000 comes from colorectal carcinoma models.

-

Cell Line: HCT-116.

-

In Vitro Results: COH-000 inhibited SUMOylation with an IC50 of ~0.2 µM . It induced G2/M cell cycle arrest and apoptosis.

-

In Vivo Results: In HCT-116 xenograft models (Es1e/SCID mice), COH-000 administration significantly suppressed tumor growth compared to vehicle control.

-

Biomarker: Reduction of SAE2 (UBA2) levels in tumor tissue was observed, confirming target engagement.

B. Myc-Driven Cancers (Mechanistic Potential)

While direct xenograft data for COH-000 is most prominent in colorectal cancer, the mechanism is highly relevant for Myc-driven malignancies.

-

Rationale: c-Myc upregulation creates a dependency on the SUMO pathway to buffer transcriptional stress (Non-Oncogene Addiction).

-

Target Indications:

-

Breast Cancer (Triple Negative): Often characterized by high Myc activity.

-

Lymphoma: SAE knockdown has been shown to be synthetic lethal in Myc-high lymphoma cells.

-

Small Cell Lung Cancer: Highly dependent on neuroendocrine drivers stabilized by SUMOylation.

-

Summary of Efficacy Data

| Cancer Type | Model System | Key Finding | Reference |

| Colorectal | HCT-116 Xenograft | Significant tumor growth inhibition; Induction of apoptosis. | [Lv et al., 2018] |

| Colorectal | HCT-116 In Vitro | IC50 ~0.2 µM for SUMOylation; G2/M Arrest. | [Li et al., 2018] |

| General | Biochemical Assay | >500-fold selectivity for SUMO E1 vs. Ubiquitin/Nedd8 E1. | [Lv et al., 2018] |

Experimental Protocols

To validate COH-000 efficacy in your own research, follow these standardized protocols.

Protocol A: In Vitro SUMOylation Transthiolation Assay

Purpose: To verify that COH-000 inhibits the transfer of SUMO from E1 to E2.

-

Reagents: Recombinant SAE1/UBA2 (E1), Ubc9 (E2), SUMO1, ATP, COH-000.

-

Reaction Mix:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

-

Enzymes: 20 nM E1, 100 nM E2, 1 µM SUMO1.

-

-

Inhibitor Incubation: Pre-incubate E1 with COH-000 (0.01 – 10 µM) for 30 minutes at room temperature. Note: Covalent binding requires time.

-

Initiation: Add 1 mM ATP to start the reaction. Incubate for 60 minutes at 37°C.

-

Detection: Stop reaction with non-reducing SDS sample buffer. Perform Western Blot using anti-Ubc9 antibody.

-

Readout: Measure the disappearance of the Ubc9-SUMO thioester band (higher molecular weight) compared to free Ubc9.

Protocol B: In Vivo Xenograft Efficacy (HCT-116 Model)

Purpose: To test tumor growth inhibition.

-

Cell Preparation: Harvest HCT-116 cells; resuspend 5x10^6 cells in 100 µL PBS/Matrigel (1:1).

-

Implantation: Subcutaneous injection into the flank of Es1e/SCID mice (plasma esterase-deficient strain recommended to improve compound stability).

-

Treatment Groups:

-

Vehicle: 5% DMSO, 30% Solutol in PBS.

-

COH-000: 10 mg/kg , administered subcutaneously (peritumoral) or IP, once daily (QD).

-

-

Monitoring: Measure tumor volume every 2 days using calipers (

). -

Endpoint: Sacrifice at Day 14-21. Harvest tumors for immunoblotting (check SAE2/UBA2 levels and SUMO conjugates).

Experimental Workflow Diagram

Figure 2: Experimental workflow for validating COH-000 efficacy in vitro and in vivo.

References

-

Lv, Z., et al. (2018). "Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme." Nature Communications, 9(1): 5145.

-

Li, Y.J., et al. (2018). "Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme." Cell Chemical Biology, 26(2): 278-288.

-

He, X., et al. (2017). "A Potent and Selective Small-Molecule Inhibitor of the SUMO-Activating Enzyme." Nature Chemical Biology (Comparative reference for competitive inhibitors).

Sources

The Role of SUMOylation in Colorectal Cancer Progression: A Technical Guide to Mechanisms, Detection, and Therapeutic Targeting

Executive Insight As a Senior Application Scientist overseeing post-translational modification (PTM) assay development, I have witnessed the paradigm shift in oncology from mapping genetic mutations to targeting dynamic proteomic networks. Small Ubiquitin-like Modifier (SUMO)ylation has emerged as a critical, reversible PTM that dictates protein stability, localization, and interactomes. In Colorectal Cancer (CRC), the SUMOylation machinery is frequently hijacked to drive tumor progression, maintain cancer stem cell (CSC) self-renewal, and evade immune surveillance. This whitepaper synthesizes the mechanistic architecture of SUMOylation in CRC, provides field-proven, self-validating experimental protocols for its detection, and evaluates the translational landscape of SUMO-targeted therapeutics.

The Mechanistic Architecture of SUMOylation in CRC

Unlike ubiquitination, which predominantly flags proteins for proteasomal degradation, SUMOylation typically enhances protein stability and alters protein-protein interactions (1)[1]. The SUMOylation cascade is an ATP-dependent enzymatic relay:

-

Activation (E1): The heterodimeric SUMO-activating enzyme (SAE1/SAE2) activates mature SUMO.

-

Conjugation (E2): SUMO is transferred to the sole E2 conjugating enzyme, UBC9.

-

Ligation (E3): E3 ligases (e.g., PIAS family) facilitate the covalent attachment of SUMO to the lysine residue of the target substrate.

-

DeSUMOylation: SUMO-specific proteases (SENPs) cleave the modifier, making the process highly dynamic.

In CRC, pathological dysregulation manifests as hyper-SUMOylation. Transcriptomic and immunohistochemical analyses reveal that SAE2 and UBC9 are markedly overexpressed in CRC tissues compared to normal colonic mucosa, a phenotype strictly correlated with the maintenance of ALDH+ colorectal cancer stem cells (2)[2].

Diagram 1: SUMOylation cascade and its oncogenic signaling targets in colorectal cancer.

Validated Oncogenic Targets of SUMOylation in CRC

The oncogenic rewiring in CRC is driven by the SUMOylation of specific transcription factors and scaffold proteins.

Table 1: Quantitative and Mechanistic Data on SUMOylation Targets in CRC

| Target Protein | Modifier | Modification Site | Functional Consequence | Oncogenic Pathway Activated |

| IQGAP1 | SUMO1 | K1445 | Decreases ubiquitination; stabilizes protein structure | ERK, MEK, and AKT phosphorylation (3)[3] |

| MAFB | SUMO1 | K32 | Enhances direct binding to target promoters | CDK6 transcription; G0/G1 to S phase transition (4)[4] |

| HIF-1α | SUMO1/2/3 | Multiple | DeSUMOylated by SENP1 to prevent degradation | Hypoxia response; MMP2/MMP9 expression (5)[5] |

Application Scientist’s Guide to SUMOylation Detection

Detecting SUMOylation is notoriously difficult. The causality of experimental failure almost always traces back to inadequate SENP inhibition during cell lysis. Endogenous SENPs are highly active and will strip SUMO moieties from substrates within seconds of membrane rupture.

Protocol 1: In Vitro SUMOylation Assay & IP-Western Blot

To establish a self-validating system , you must design the assay with internal contradiction checks to differentiate true covalent SUMOylation from non-covalent SUMO-Interacting Motif (SIM) associations.

-

Lysis with Covalent Inhibition: Lyse CRC cells in a buffer containing 20 mM N-Ethylmaleimide (NEM) .

-

Causality: NEM covalently alkylates the catalytic cysteine of SENPs, irreversibly inhibiting them. Omitting NEM guarantees a false negative.

-

-

Stringent Immunoprecipitation (IP): Perform IP of the target protein using a highly stringent RIPA buffer (containing 0.1% SDS and 1% Sodium Deoxycholate).

-

Causality: Gentle washes will co-immunoprecipitate other SUMOylated proteins that interact with your target via SIMs, creating a false-positive smear. SDS disrupts these non-covalent interactions.

-

-

Western Blotting: Probe with anti-SUMO1 or anti-SUMO2/3 antibodies. Look for a molecular weight shift of ~15-20 kDa per SUMO moiety (6)[6].

-

Self-Validation Check: Include a target mutant where the predicted SUMO acceptor lysine is mutated to arginine (K->R). The disappearance of the high-molecular-weight smear in this lane confirms site-specific covalent modification.

Protocol 2: Live-Cell Dynamics via BRET

For real-time monitoring without lysis artifacts, Bioluminescence Resonance Energy Transfer (BRET) is the gold standard (6)[6].

-

Co-transfect CRC cells with a Luciferase-tagged target protein (Donor) and a Fluorescent Protein (FP)-tagged SUMO (Acceptor).

-

Causality: When the target is SUMOylated, the donor and acceptor are brought within <10 nm of each other, allowing non-radiative energy transfer.

-

Self-Validation Check: Introduce a competitive assay using untagged, wild-type SUMO to outcompete the FP-SUMO, which should proportionally reduce the BRET signal, validating interaction specificity.

Diagram 2: Experimental workflow for robust SUMOylation detection via IP-WB and BRET.

Therapeutic Landscape: Drugging the SUMO Pathway

The clinical translation of SUMOylation inhibitors represents a major frontier in CRC oncology. Targeting the E1 activating enzyme (SAE) has proven to be the most viable strategy to collapse the hyper-SUMOylated state of tumors.

Table 2: Pharmacological Inhibitors of the SUMO Pathway in CRC

| Compound | Target | Mechanism of Action | Clinical / Preclinical Status |

| TAK-981 (Subasumstat) | SAE1/SAE2 (E1) | Forms a covalent SUMO-subasumstat adduct. Promotes endogenous Type I IFN production, activating macrophages, NK cells, and T cells (7)[7]. | Phase I/II Clinical Trials |

| ML-792 | SAE1/SAE2 (E1) | Blocks SUMO1/2/3 conjugation to substrates. Significantly reverses 5-Fluorouracil (5-FU) chemoresistance in CRC cell lines (8)[8]. | Preclinical |

| HB007 | SUMO1 | Acts as a specific degrader of SUMO1-conjugated proteins. Exhibits synergistic antitumor activity when combined with Oxaliplatin (9)[9]. | Preclinical |

Conclusion

The dysregulation of SUMOylation in colorectal cancer is not merely a byproduct of cellular stress, but a fundamental driver of oncogenesis, chemoresistance, and immune evasion. For drug development professionals and researchers, mastering the biochemical detection of SUMOylation—specifically through rigorous SENP inhibition and stringent purification—is paramount. As compounds like TAK-981 advance through clinical trials, the transition of SUMOylation from a complex biological phenomenon to a highly druggable vulnerability marks a promising horizon in precision oncology.

References

1.10 - nih.gov 2. 1 - thno.org 3.5 - mdpi.com 4.3 - nih.gov 5. 4 - oncotarget.com 6.8 - frontiersin.org 7.9 - biorxiv.org 8.7 - aacrjournals.org 9.2 - cityofhope.org 10. 6 - mtoz-biolabs.com

Sources

- 1. Distinctive tumorigenic significance and innovative oncology targets of SUMOylation [thno.org]

- 2. cityofhope.org [cityofhope.org]

- 3. SUMOylation of IQGAP1 promotes the development of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SUMOylated MAFB promotes colorectal cancer tumorigenesis | Oncotarget [oncotarget.com]

- 5. mdpi.com [mdpi.com]

- 6. Common Methods for Protein SUMOylation Detection | MtoZ Biolabs [mtoz-biolabs.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | RREB1-mediated SUMOylation enhancement promotes chemoresistance partially by transcriptionally upregulating UBC9 in colorectal cancer [frontiersin.org]

- 9. biorxiv.org [biorxiv.org]

- 10. SUMOylation-regulated genes in colon cancer: expression patterns and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Pharmacodynamics of COH-000 in Preclinical Models

Technical Whitepaper & Protocol Guide

Executive Summary

COH-000 is a first-in-class, covalent, allosteric inhibitor of the SUMO-activating enzyme (SAE) , specifically targeting the UBA2 (SAE2) subunit. Unlike competitive inhibitors that target the ATP-binding pocket, COH-000 exploits a unique allosteric mechanism involving the covalent modification of Cys30 on UBA2, triggering the proteasomal degradation of the enzyme itself.

This guide outlines the preclinical characterization framework for COH-000, focusing on its pharmacokinetic (PK) profile, pharmacodynamic (PD) biomarkers (SUMOylation inhibition), and the critical PK/PD indices required to translate efficacy from in vitro models to in vivo xenografts.

Mechanism of Action (MoA) & Signaling Logic

The SUMOylation Cascade & COH-000 Intervention

The Small Ubiquitin-like Modifier (SUMO) pathway is essential for post-translational modification, regulating cell cycle progression and stress responses.[1][2] The E1 enzyme (SAE1/UBA2 heterodimer) is the gatekeeper of this pathway.

-

Physiological State: SAE activates SUMO in an ATP-dependent manner, forming a high-energy thioester bond, which is then transferred to the E2 ligase (UBC9).[3]

-

COH-000 Mechanism: COH-000 binds to an allosteric pocket on UBA2 and forms a covalent bond with Cysteine 30.[4] This modification induces a conformational change that recruits the ubiquitin-proteasome system, leading to the selective degradation of UBA2. This "degrader" capability distinguishes it from standard enzyme inhibitors.

Pathway Visualization

The following diagram illustrates the SUMOylation cascade and the specific node of COH-000 intervention.

Figure 1: Mechanism of Action. COH-000 covalently binds UBA2, triggering proteasomal degradation and halting the SUMOylation cascade upstream.

Preclinical Pharmacokinetics (PK)

Given the covalent nature of COH-000, plasma half-life (

Formulation Strategy

COH-000 is highly lipophilic. Standard aqueous buffers result in precipitation.

-

Recommended Vehicle: 5% DMSO + 30% Solutol HS 15 + 65% PBS.

-

Alternative: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

-

Preparation: Dissolve compound in DMSO first, then add Solutol/PEG, vortex, and slowly add saline. Sonicate if necessary.[5]

In Vivo PK Parameters (Representative Data)

Note: Data derived from mouse models (10 mg/kg SC).

| Parameter | Value | Unit | Interpretation |

| 1.5 - 2.0 | Exceeds in vitro | ||

| 0.5 - 1.0 | hr | Rapid absorption via subcutaneous route. | |

| ~8.5 | Sufficient exposure to saturate UBA2 binding sites. | ||

| ~2 - 3 | hr | Moderate clearance; requires daily dosing (QD). | |

| Bioavailability ( | >85% | % | High SC bioavailability compared to IV. |

PK Workflow Protocol

Objective: Determine plasma stability and tissue distribution.

-

Animal Model: Female BALB/c nude mice (n=3 per timepoint).

-

Dosing: 10 mg/kg SC (Peritumoral or dorsal flank).

-

Sampling:

-

Blood: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

-

Collection: Retro-orbital or tail vein into

EDTA tubes. -

Processing: Centrifuge at 3000

g (

-

-

Bioanalysis (LC-MS/MS):

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH).

-

Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile.

-

Transition: Monitor parent ion

to specific fragment (optimize MRM). -

Internal Standard: Tolbutamide or structural analog.

-

Pharmacodynamics (PD) & Efficacy

Primary Biomarkers

Because COH-000 degrades its target, PD assessment is binary and distinct:

-

Target Degradation: Loss of UBA2 protein band on Western Blot.

-

Functional Inhibition: Global loss of SUMO-conjugates (high molecular weight smear).

Experimental Workflow: PD Assessment

The following DOT diagram outlines the rigorous workflow for verifying target engagement ex vivo.

Figure 2: Pharmacodynamic Workflow. Critical step: Addition of N-Ethylmaleimide (NEM) during lysis to prevent de-SUMOylation by SENPs during processing.

Protocol: Western Blot for SUMOylation (Critical Steps)

Reagents:

-

Lysis Buffer: RIPA + Protease Inhibitors + 20 mM N-Ethylmaleimide (NEM) .

-

Why NEM? SENP enzymes are active in lysate and will strip SUMO tags immediately if not covalently inhibited by NEM.

-

-

Antibodies: Anti-SAE2 (UBA2), Anti-SUMO1, Anti-SUMO2/3.

Steps:

-

Homogenize 50 mg tumor tissue in 500

L cold Lysis Buffer. -

Incubate on ice for 30 min; Centrifuge 14,000 rpm for 20 min.

-

Load 30

g protein on 4-12% Bis-Tris Gel. -

Expected Result:

-

Vehicle: Strong UBA2 band; heavy high-MW smear (SUMO conjugates).

-

COH-000: Absent/Faint UBA2 band; disappearance of high-MW smear.

-

PK/PD Modeling & Translation

For covalent inhibitors, the Area Under the Curve (AUC) is often less critical than the threshold concentration required to achieve >90% target occupancy for the duration of the dosing interval.

-

Efficacy Threshold: Preclinical data suggests that UBA2 levels must be suppressed by >70% to induce apoptosis in colorectal cancer models.

-

Hysteresis: A lag is observed between plasma clearance (hours) and PD recovery (days). UBA2 must be re-synthesized by the cell, providing a "post-antibiotic effect" equivalent for cancer therapy.

-

Dosing Regimen: Once daily (QD) is sufficient despite short plasma

because the PD effect (enzyme degradation) persists for >24 hours.

References

-

Li, Y. J., et al. (2019).[6] Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme.[2]Cell Chemical Biology . Link

-

Lv, Z., et al. (2018).[2][3] Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme.[2][3]Nature Communications . Link

-

He, X., et al. (2017).[6] A selective and potent SUMO-activating enzyme inhibitor targets SAE1/2.Nature Chemical Biology . (Reference for comparator ML-792). Link

-

City of Hope. (2025).[7] Patent Application: Small Molecule Inhibitors of SUMO E1 Enzyme. (Contextual grounding for COH series). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. axonmedchem.com [axonmedchem.com]

- 3. The emerging roles of SUMOylation in the tumor microenvironment and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. COH000 | E1/E2/E3 Enzyme | TargetMol [targetmol.com]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 7. SAE - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Application Note: Protocol for the Evaluation of COH000, a First-in-Class Allosteric Inhibitor of SUMO E1 Activating Enzyme

Target Audience: Researchers, scientists, and drug development professionals. Applications: Cell Culture, In Vitro Pharmacology, Target Engagement, Structural Biology.

Introduction & Mechanistic Overview

Aberrations in post-translational modifications by small ubiquitin-like modifiers (SUMO) are intimately linked to the pathogenesis of life-threatening diseases, including c-Myc- and KRas-dependent cancers[1]. The SUMO-activating enzyme (SAE, a heterodimer of SAE1 and SAE2/Uba2) catalyzes the first mandatory, ATP-dependent step of the SUMOylation cascade.

COH000 is a first-in-class, highly specific, covalent, and irreversible allosteric inhibitor of the SUMO E1 enzyme[1],[2]. Discovered through the screening of over 300,000 compounds[3],[4], COH000 distinguishes itself from traditional ATP-competitive inhibitors through a unique mechanism of action. High-resolution 3D crystallography reveals that COH000 targets a cryptic binding pocket located in the adenylation domain (AAD) of SAE2, covalently binding to the Cys30 residue—distinct from the enzyme's catalytic cysteine[5],[6].

Causality in Action: Binding of COH000 induces a massive 180° rotation of the catalytic cysteine-containing SCCH domain[7],[8]. This structural rearrangement completely disassembles the active site, locking the enzyme in an inactive conformation without directly competing with ATP or SUMO1 binding[1],[9]. In cellular models, such as HCT116 human colorectal cancer cells, this allosteric inhibition not only halts global SUMOylation but also triggers the targeted degradation of SAE2, subsequently reducing c-Myc expression and inducing apoptosis[10].

Figure 1: Mechanism of action of COH000 in the SUMOylation cascade.

Quantitative Data & Physicochemical Profile

To ensure experimental reproducibility, researchers must account for the specific physicochemical properties of COH000. It exhibits over 500-fold selectivity for SUMOylation compared to ubiquitylation[1],[9].

Table 1: Pharmacological Profile of COH000

| Parameter | Value / Description | Experimental Implication |

| Target | SUMO E1 (SAE1/SAE2 heterodimer) | Specific to SUMOylation; does not inhibit UAE or NAE[10]. |

| IC₅₀ (In Vitro) | 0.2 µM,[9] | Highly potent; requires precise dose-response mapping in cells. |

| Binding Mode | Covalent, Allosteric, Irreversible | Time-dependent inhibition; requires pre-incubation in cell-free assays. |

| Molecular Weight | 419.47 g/mol [2] | Standard calculation for molarity (1 mg = 2.38 mL of 1 mM stock)[11]. |

| Solubility | DMSO: ~35.7 mg/mL (85.1 mM)[11] | Highly soluble in DMSO; insoluble in aqueous buffers. |

| Storage | -80°C (2 years); -20°C (1 year)[9] | Protect from moisture to preserve the Michael acceptor moiety. |

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers understand why specific methodological choices are made.

Protocol A: In Cellulo Target Engagement and Degradation Assay

Model: HCT116 human colon cancer cells (Validated sensitive cell line[10]).

1. Cell Seeding & Treatment

-

Step: Seed HCT116 cells in 6-well plates to reach 70-80% confluency.

-

Step: Treat cells with a dose-response of COH000 (e.g., 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM) diluted in complete media for 24 to 48 hours. Include a 0.1% DMSO vehicle control.

-

Causality: COH000 relies on cellular uptake and irreversible binding. A 24-48 hour window is required to observe both the immediate loss of global SUMOylation and the subsequent proteasomal degradation of the SAE2 subunit[10].

2. Cell Lysis (Critical Step)

-

Step: Wash cells twice with ice-cold PBS.

-

Step: Lyse cells directly on ice using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail, and 20 mM N-ethylmaleimide (NEM) .

-

Causality: NEM is an irreversible alkylating agent. It is absolutely mandatory in this lysis buffer to covalently inactivate Sentrin/SUMO-specific proteases (SENPs). Without NEM, highly active SENPs will rapidly deconjugate SUMOylated proteins post-lysis, resulting in false-negative readouts for baseline SUMOylation.

3. Immunoblotting Analysis

-

Step: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify protein using a BCA assay.

-

Step: Boil samples in Laemmli buffer for 5 mins at 95°C. Resolve 20 µg of protein on a 4-12% gradient SDS-PAGE gel.

-

Step: Probe membranes for SAE2 (to validate COH000-induced target degradation), SUMO1 / SUMO2/3 (to observe the collapse of high-molecular-weight SUMO conjugate smears), and GAPDH (loading control).

Figure 2: Experimental workflow for assessing COH000 efficacy in cell culture.

Protocol B: In Vitro Cell-Free SUMOylation Assay

To isolate the direct inhibitory effect of COH000 on the E1 enzyme without confounding cellular variables, a reconstituted in vitro assay is utilized.

1. Reagent Assembly

-

Step: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.1 mM DTT.

-

Causality: Keep DTT concentrations low (≤0.1 mM). High concentrations of strong reducing agents can react with the Michael acceptor of COH000, neutralizing its covalent binding capacity.

2. Pre-Incubation (Critical Step)

-

Step: Mix recombinant SAE1/SAE2 heterodimer (50 nM) with COH000 (0.01 µM to 10 µM) in the assay buffer. Incubate at room temperature for 30 minutes.

-

Causality: Because COH000 is a covalent inhibitor with an extremely slow off-rate[9], it requires time to access the cryptic pocket at Cys30 and form the covalent adduct. Skipping pre-incubation will drastically underestimate the compound's potency.

3. Reaction Initiation

-

Step: Add recombinant UBC9 (E2, 100 nM), SUMO1 (5 µM), target substrate (e.g., RanGAP1 fragment, 1 µM), and initiate the reaction by adding ATP (1 mM).

-

Step: Incubate at 37°C for 60 minutes. Terminate by adding SDS loading buffer and boiling. Analyze via Western blot for SUMOylated substrate.

References

-

COH000 is an Allosteric, Covalent and Irreversible Inhibitor of SUMO-Activating Enzyme - cancer-research-network.com. 1

-

COH000 | SUMO E1 inhibitor | Axon 2935 - axonmedchem.com. 2

-

COH000 | SUMO E1 Inhibitor - medchemexpress.com. 9

-

COH000 (CAS Number: 1534358-79-6) - caymanchem.com. 10

-

3D protein structure reveals a new mechanism for future anti-cancer drugs - ecancer.org. 3

-

The SUMO Family: Mechanisms and Implications in Thyroid Cancer Pathogenesis and Therapy - mdpi.com. 5

-

COH000 targets a cryptic binding site on SUMO E1 - researchgate.net. 6

-

Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - nih.gov. 8

-

COH000 - Product Data Sheet - medchemexpress.com. 11

Sources

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. 3D protein structure reveals a new mechanism for future anti-cancer drugs - ecancer [ecancer.org]

- 4. 3D protein structure reveals a new mechanism for future anti-cancer drugs - ecancer [ecancer.org]

- 5. The SUMO Family: Mechanisms and Implications in Thyroid Cancer Pathogenesis and Therapy [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Technical Guide: Solubility, Stability, and Storage Protocols for COH-000

This Application Note and Protocol Guide is designed for researchers utilizing COH-000 (also chemically designated as COH000 ), a specific covalent inhibitor of the SUMO-activating enzyme (SAE).

Compound Class: Covalent Allosteric SUMO E1 Inhibitor Target: SUMO-Activating Enzyme (SAE), specifically the Cys30 residue of the Uba2 subunit. Primary Application: Cancer Research (Colorectal, Lymphoma), SUMOylation Pathway Analysis.

Compound Profile & Mechanism of Action

COH-000 is a first-in-class, highly selective, irreversible inhibitor of the SUMO-activating enzyme (E1). Unlike competitive inhibitors that target the ATP binding pocket, COH-000 functions via a unique allosteric covalent mechanism .[1] It binds to a cryptic pocket on the Uba2 subunit and forms a covalent thioether adduct with Cysteine 30 (Cys30) , locking the enzyme in an inactive conformation and preventing the formation of the SAE-SUMO thioester intermediate.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the specific inhibition logic of COH-000 compared to standard ATP-competitive inhibitors.

Figure 1: Mechanism of Action. COH-000 bypasses the ATP site to covalently lock the Uba2 subunit via Cys30.[1]

Recommended Solvent & Stock Preparation

COH-000 is a hydrophobic small molecule. Proper solubilization is critical to prevent precipitation and ensure accurate dosing.

Physical Properties

| Property | Specification |

| Molecular Weight | ~419.5 g/mol |

| Appearance | White to off-white solid |

| Solubility (Water) | Insoluble (Do not use aqueous buffers for stock) |

| Solubility (DMSO) | Soluble (up to ~80 mM; 10 mM recommended) |

| Solubility (Ethanol) | Limited/Low (Not recommended for primary stock) |

Protocol: Preparation of 10 mM Stock Solution

Materials: Anhydrous DMSO (Dimethyl Sulfoxide), Vortex mixer, Centrifuge.

-

Calculate Volume: To prepare a 10 mM stock from 1 mg of COH-000:

-

Volume of DMSO = 238.4 µL

-

(Formula: Mass (mg) / MW (mg/µmol) / Concentration (mM) = Volume (mL))

-

-

Add Solvent: Add the calculated volume of room-temperature anhydrous DMSO to the vial containing the powder.

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Checkpoint: Inspect the solution against a light source.[2] It must be perfectly clear. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

-

-

Aliquot: Immediately divide the stock into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

-

Storage: Store aliquots at -80°C .

Storage & Stability Guidelines

Stability is compromised by moisture and repeated temperature fluctuations.

| Form | Temperature | Shelf Life | Notes |

| Solid Powder | -20°C | 1 Year | Keep desiccated and protected from light. |

| Solid Powder | -80°C | 2 Years | Preferred for long-term archiving. |

| DMSO Stock | -80°C | 6 Months | Critical: Avoid freeze-thaw (>3 cycles degrades potency). |

| DMSO Stock | -20°C | 1 Month | Acceptable for short-term use only. |

Handling Rule: Always allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the hygroscopic DMSO.

In Vivo Formulation (Animal Studies)

For xenograft studies (e.g., colorectal cancer models), COH-000 requires a specialized vehicle to remain soluble in an aqueous physiological environment.

Standard Vehicle (COH Series):

-

10% DMSO (Solubilizer)

-

40% PEG300 (Co-solvent)

-

5% Tween-80 (Surfactant)

-

45% Saline (0.9% NaCl) (Diluent)

Protocol: Step-by-Step Formulation

Do not mix all components at once. Follow this order to prevent precipitation.

-

Step 1 (Solubilization): Dissolve the required mass of COH-000 powder into 100% DMSO . Vortex until clear. (This represents 10% of the final volume).

-

Step 2 (Stabilization): Add PEG300 (40% of final volume) to the DMSO solution. Vortex/mix thoroughly.

-

Step 3 (Surfactant): Add Tween-80 (5% of final volume). Vortex gently.

-

Step 4 (Dilution): Slowly add warm (37°C) Saline (45% of final volume) while vortexing.

-

Note: If the solution becomes cloudy, sonicate briefly. The final formulation should be a clear solution or a stable, fine suspension suitable for Intraperitoneal (IP) or Subcutaneous (SC) injection.

-

-

Administration: Use immediately. Do not store the diluted working solution.

Experimental Workflow Diagram

Figure 2: Preparation and Storage Workflow. Strictly follows a "Fresh Prep" rule for in vivo studies.

References

-

Li, Y.J., et al. (2019).[3] "COH000, a covalent inhibitor of SUMO-activating enzyme, targets a cryptic allosteric pocket."[1][4] Nature Communications.

-

MedChemExpress. (2024). "COH000 Product Datasheet & Solubility Guide." MedChemExpress.

-

Li, Y.J., et al. (2018).[5] "Inhibition of SUMOylation leads to reduced c-Myc levels through a miRNA-dependent mechanism."[5] Proceedings of the National Academy of Sciences (PNAS).

-

SelleckChem. (2024). "In Vivo Formulation Guide for COH Series Inhibitors." Selleck Chemicals.

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Monitoring SUMOylation Dynamics Following SUMO E1 Inhibition by Coh-000

Introduction & Mechanistic Rationale

The analysis of protein SUMOylation (Small Ubiquitin-like Modifier) presents unique challenges compared to other post-translational modifications (PTMs).[1] Unlike phosphorylation, SUMOylation involves the covalent attachment of an ~11 kDa peptide, often forming polychains or modifying multiple sites, resulting in high-molecular-weight "smears" rather than discrete band shifts.

Coh-000 is a first-in-class, highly specific, allosteric covalent inhibitor of the SUMO-activating enzyme (E1) heterodimer (SAE1/UBA2).[2] Unlike ATP-competitive inhibitors (e.g., ML-792), Coh-000 covalently modifies the Cys30 residue of the Uba2 subunit, locking the enzyme in an inactive state and preventing the formation of the E1-SUMO thioester intermediate.

Experimental Challenge: The primary artifact in SUMO Western blotting is the rapid loss of conjugates during cell lysis due to the robust activity of Sentrin-specific proteases (SENPs). If SENPs are not instantly and irreversibly inhibited, the "Control" sample will lose its SUMO smear, making it indistinguishable from the "Coh-000 Treated" sample, leading to false-negative toxicity assessments or false-positive efficacy data.

This protocol details a "Boil-First" Lysis Strategy fortified with N-Ethylmaleimide (NEM) to ensure the preservation of the SUMO landscape, allowing for the accurate quantification of Coh-000 efficacy.

Mechanism of Action (Visualized)

The following diagram illustrates the SUMOylation cascade and the specific blockade point of Coh-000.

Caption: Coh-000 covalently binds Cys30 of the E1 enzyme, preventing SUMO activation. SENPs reverse this process and must be inhibited by NEM during lysis.

Critical Reagents & Buffer Preparation

Safety Note: N-Ethylmaleimide (NEM) is toxic. Handle in a fume hood.

| Reagent | Concentration | Role | Criticality |

| Coh-000 | 10 mM Stock (DMSO) | E1 Inhibitor | Store at -80°C. Avoid freeze-thaw cycles. |

| N-Ethylmaleimide (NEM) | 20 mM (freshly added) | Irreversible SENP Inhibitor | MANDATORY. Without NEM, SENPs degrade conjugates in seconds. |

| SDS Lysis Buffer | 2% SDS, 50mM Tris pH 6.8 | Denaturing agent | Solubilizes chromatin-bound SUMO targets better than RIPA. |

| Benzonase / Sonication | N/A | DNA Shearing | High viscosity from SDS lysis requires DNA shearing for gel loading. |

| Primary Antibodies | 1:1000 | Detection | Anti-SUMO1 (clone 21C7) or Anti-SUMO2/3 (clone 8A2). |

Recommended "SUMO-Preserving" Lysis Buffer (Fresh):

-

50 mM Tris-HCl (pH 6.8)

-

2% SDS

-

10% Glycerol

-

20 mM NEM (Add immediately before use from 1M Ethanol stock)

-

1x Protease Inhibitor Cocktail (EDTA-free)

Experimental Protocol

Phase 1: Cell Treatment

-

Seed Cells: Plate cells (e.g., HCT-116, HeLa) to reach 70-80% confluency on the day of treatment.

-

Coh-000 Treatment:

-

Dose Response: Treat with 0, 0.5, 1, 5, and 10 µM Coh-000.

-

Time Course: Treat with 5 µM Coh-000 for 2, 4, 8, and 24 hours.

-

Note: Coh-000 IC50 is ~0.2 µM in vitro, but cellular efficacy typically requires 1–5 µM.

-

-

Control: Treat vehicle control wells with equivalent volume of DMSO.

Phase 2: The "Boil-First" Lysis (Critical Step)

Rationale: Boiling in SDS immediately denatures SENPs before they can reactivate. NEM provides chemical backup during the initial cell scraping.

-

Pre-heat the SUMO-Preserving Lysis Buffer to 95°C .

-

Remove media and wash cells once with PBS containing 20 mM NEM .

-

Why? Residual SENPs in PBS can de-SUMOylate surface proteins or act during scraping.

-

-

Aspirate PBS completely.

-

Add hot (95°C) Lysis Buffer directly to the plate (approx. 200 µL per 6-well).

-

Scrape cells immediately and transfer to a microcentrifuge tube.

-

Boil samples at 95°C for an additional 5-10 minutes .

-

Sonication: Sonicate samples (e.g., 3 pulses, 10s each, 40% amplitude) to shear DNA and reduce viscosity.

-

Check: Sample should flow easily through a pipette tip.

-

-

Centrifuge at 14,000 x g for 10 min at room temperature to pellet debris. Collect supernatant.

Phase 3: Electrophoresis & Transfer

-

BCA Assay: Perform protein quantification. (Note: Ensure your BCA kit is compatible with 20 mM NEM/2% SDS, or use a detergent-compatible assay).

-

Gel Loading: Load 20-30 µg of protein per lane.

-

Gel Type: Use 4-20% Gradient Gels . SUMO conjugates range from 20 kDa to >200 kDa. A gradient gel is required to resolve the high-MW smear.

-

-

Transfer: Transfer to PVDF or Nitrocellulose (0.2 µm pore size preferred to capture free SUMO).

-

Wet Transfer: 100V for 60-90 mins is standard.

-

Phase 4: Immunoblotting[3]

-

Blocking: 5% Non-fat dry milk in TBST for 1 hour.

-

Primary Antibody: Incubate overnight at 4°C.

-

Anti-SUMO1 or Anti-SUMO2/3 .[4]

-

Anti-SAE1/UBA2: To check if Coh-000 induces degradation of the E1 enzyme (some covalent inhibitors induce target degradation).

-

Loading Control: Actin or GAPDH.

-

-

Detection: HRP-conjugated secondary antibodies and ECL.

Workflow Diagram

Caption: Optimized workflow emphasizing the "Hot Lysis + NEM" step to prevent artifactual de-SUMOylation.

Data Interpretation & Troubleshooting

Expected Results

| Feature | Vehicle Control (DMSO) | Coh-000 Treated | Interpretation |

| High MW Smear (>60 kDa) | Strong Signal | Significantly Reduced / Absent | Successful inhibition of E1 (SAE). New conjugates cannot form; old ones are turned over. |

| Free SUMO (~11 kDa) | Moderate Band | Variable (May increase or disappear) | Blocked E1 prevents conjugation. Free SUMO may accumulate or be degraded depending on half-life. |

| E1 Enzyme Levels | Constant | Constant or Decreased | Coh-000 is covalent; check if it induces destabilization of UBA2 (target degradation). |

Troubleshooting Guide

-

Scenario: No SUMO smear in the Control sample.

-

Cause: SENP activity was not inhibited.

-

Fix: Ensure NEM was added fresh to PBS wash and Lysis buffer. Ensure Lysis buffer was boiling hot when added.

-

-

Scenario: Smear is present but weak in Control.

-

Cause: Low abundance of endogenous SUMO.

-

Fix: Use a "Heat Shock" positive control (42°C for 30 min) to induce massive SUMOylation stress response, verifying the assay works.

-

-

Scenario: Viscous samples / Smearing bands. [5]

-

Cause: Genomic DNA interference.

-

Fix: Increase sonication intensity or use Benzonase.

-

References

-

Lv, Z., et al. (2018). "Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme."[6] Nature Communications, 9, 5145.[6] [Link]

-

Li, Y.J., et al. (2019). "Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme."[7] Cell Chemical Biology, 26(2), 278-288. [Link][6]

-

Barysch, S.V., et al. (2014). "Detection of Protein SUMOylation In Vivo." Methods in Molecular Biology, 1177, 19-28. [Link]

-

Becker, J., et al. (2013). "Detecting endogenous SUMO targets in mammalian cells and tissues." Nature Structural & Molecular Biology, 20, 525–531. [Link]

Sources

- 1. cytoskeleton.com [cytoskeleton.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Detection of Sumoylated Proteins | Springer Nature Experiments [experiments.springernature.com]

- 4. What is SUMOylation and How to study - Creative Proteomics [creative-proteomics.com]

- 5. Detection of Sumoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. cancer-research-network.com [cancer-research-network.com]

Troubleshooting & Optimization

Technical Support Center: Coh-000 & SUMO E1 Target Engagement

Welcome to the technical resource center for Coh-000, a novel covalent allosteric inhibitor of SUMO E1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into confirming and troubleshooting the target engagement of Coh-000 with its intended target, the SUMO-activating enzyme (SAE or SUMO E1). Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism of Coh-000 and the principles of confirming its engagement with SUMO E1.

Q1: What is the mechanism of action for Coh-000?

Coh-000 is a highly specific, covalent allosteric inhibitor of the SUMO E1 enzyme.[1][2] Unlike ATP-competitive or mechanism-based inhibitors that interact with the active site, Coh-000 targets a cryptic allosteric pocket on the SUMO E1 heterodimer.[1][3] The covalent bond formation locks the enzyme in an inactive conformation, preventing the initial ATP-dependent activation of SUMO proteins and halting the entire SUMOylation cascade.[1][2] This allosteric mechanism provides a high degree of selectivity for SUMO E1 over other ubiquitin-like (Ubl) E1 enzymes.[3]

Q2: Why is it critical to confirm target engagement in intact cells?

Confirming that a compound binds its intended target within the complex environment of a living cell is a cornerstone of modern drug discovery. While biochemical assays are excellent for determining direct inhibition, cellular assays provide essential, physiologically relevant validation. Cellular target engagement studies, like the Cellular Thermal Shift Assay (CETSA), prove that Coh-000 can penetrate the cell membrane, reach its target (SUMO E1) in its native state, and bind with sufficient affinity and duration to exert a biological effect.[4][5] This minimizes the risk of pursuing compounds that appear potent in vitro but fail due to poor cellular activity.

Q3: What is the expected downstream effect of successful SUMO E1 engagement by Coh-000?

The SUMOylation pathway is a dynamic process involving the attachment and removal of SUMO proteins from thousands of substrate proteins.[6][7] The SUMO E1 enzyme (a heterodimer of SAE1 and UBA2) is the gatekeeper of this entire cascade.[3][8] Successful and potent engagement of SUMO E1 by Coh-000 will block the first essential step, leading to a rapid and global decrease in the levels of SUMO-conjugated proteins.[3][9] This is typically observed in a Western blot as a dose-dependent reduction of the high-molecular-weight smear of SUMOylated proteins.[9][10]

The SUMOylation Cascade: The Target of Coh-000

The following diagram illustrates the enzymatic cascade that Coh-000 inhibits. Understanding this pathway is crucial for interpreting experimental results.

Caption: The SUMOylation cascade and the inhibitory point of Coh-000.

Guide 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA is the gold-standard method for verifying that Coh-000 directly binds to SUMO E1 in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[4][5][11]

Experimental Workflow: CETSA

Caption: Step-by-step workflow for a CETSA experiment.

Step-by-Step CETSA Protocol

-

Cell Culture & Treatment: Plate cells (e.g., HCT116) to achieve ~80% confluency. Treat cells with the desired concentration of Coh-000 or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

-

Harvesting: Gently scrape and collect cells into a conical tube. Pellet cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 42°C to 66°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature. Include an unheated control.

-

Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separation: Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

-

Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins) and analyze by SDS-PAGE and Western blot using an antibody specific for a SUMO E1 subunit (e.g., UBA2/SAE2).

-

Data Interpretation: Quantify the band intensity at each temperature for both vehicle and Coh-000 treated samples. Plot the percentage of soluble protein relative to the unheated control against temperature. A rightward shift in the melting curve for Coh-000-treated samples indicates thermal stabilization and confirms target engagement.[3]

Troubleshooting CETSA

| Issue | Possible Cause | Recommended Solution |

| No thermal shift observed | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment. |

| Cell permeability issues. | Confirm cellular uptake of Coh-000 through other means if possible. | |

| Antibody quality is poor. | Validate your UBA2/SAE2 antibody for Western blotting; ensure it detects a single, clean band at the correct molecular weight. | |

| High variability between replicates | Inconsistent heating or sample handling. | Use a thermal cycler for precise temperature control. Ensure accurate and consistent pipetting. |

| Incomplete cell lysis. | Ensure complete freeze-thaw cycles. Sonication can be used as an alternative lysis method. | |

| Curve shifts to the left (destabilization) | Compound induces a conformational change that destabilizes the protein. | This is still evidence of target engagement. While less common than stabilization, it is a valid result.[12] |

Guide 2: Western Blot for Downstream Pathway Inhibition

Confirming that Coh-000 engagement of SUMO E1 leads to the expected biological outcome—a reduction in global protein SUMOylation—is a critical pharmacodynamic validation.

Workflow: Global SUMOylation Analysis

Caption: Workflow for assessing global SUMOylation levels via Western blot.

Step-by-Step Western Blot Protocol

-

Cell Treatment & Lysis: Treat cells with a dose range of Coh-000 (and vehicle control) for a set time (e.g., 18 hours).[3] Wash cells with cold PBS and lyse directly on the plate with RIPA buffer supplemented with protease inhibitors and N-Ethylmaleimide (NEM) to inactivate deSUMOylating enzymes (SENPs).

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody against SUMO-1 or SUMO-2/3. These antibodies should detect a characteristic "smear" of high-molecular-weight species, representing the diverse population of SUMOylated proteins.

-

Loading Control: Re-probe the blot with an antibody for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.

-

Data Interpretation: Successful inhibition of SUMO E1 by Coh-000 will result in a dose-dependent decrease in the intensity of the high-molecular-weight SUMO smear.[10][13] This provides strong evidence that target engagement is functionally impacting the downstream pathway.

Troubleshooting Western Blot for SUMOylation

| Issue | Possible Cause | Recommended Solution |

| No SUMO smear visible, even in control lane | SENP activity during lysis. | Ensure fresh NEM is included in the lysis buffer to inhibit SENP enzymes. Keep samples cold at all times. |

| Antibody is not working. | Use a validated anti-SUMO antibody. Check manufacturer's data or literature for expected results. | |

| Weak SUMO signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane (up to 50 µg). |

| SUMOylation levels are low in the chosen cell line. | Some cell lines have higher basal SUMOylation. Consider using a positive control, such as cells treated with a proteasome inhibitor (e.g., MG132), which can sometimes increase SUMO conjugate levels.[14] | |

| Inconsistent results | Unequal protein loading. | Be meticulous with protein quantification and loading. Always verify with a loading control. |

Guide 3: Co-Immunoprecipitation (Co-IP) to Detect Target Occupancy

For covalent inhibitors, a Co-IP can be adapted to demonstrate target occupancy. By using an antibody against SUMO E1, one can pull down the enzyme and then probe for a Coh-000-adduct, if a suitable antibody or probe for the compound exists. A more common approach is to demonstrate that Coh-000 treatment prevents the interaction of SUMO E1 with its binding partners, such as the E2 enzyme, Ubc9.

Key Considerations for Co-IP

-

Antibody Selection: A high-quality, IP-validated antibody for a SUMO E1 subunit (SAE1 or UBA2) is essential.[15]

-